molecular formula C22H28N2O4S B2913128 4-(2-methylpropoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 946381-54-0

4-(2-methylpropoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2913128
CAS No.: 946381-54-0
M. Wt: 416.54
InChI Key: ATYGVXVYQQRYQF-UHFFFAOYSA-N
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Description

Specific research applications and a detailed mechanism of action for 4-(2-methylpropoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide are not currently established in the widely available scientific literature. This sulfonamide's structure, which incorporates a tetrahydroquinoline moiety, suggests potential for investigation in various pharmacological and biochemical contexts, as the sulfonamide functional group is known to confer diverse biological activities . Researchers interested in this compound are typically exploring its potential as a modulator of specific enzymes, such as carbonic anhydrases, or other protein targets. The precise biological activity and research value would be highly dependent on the specific structural features and the intended target. Please inquire for custom synthesis and purity options to support your proprietary research programs.

Properties

IUPAC Name

4-(2-methylpropoxy)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-4-22(25)24-13-5-6-17-14-18(7-12-21(17)24)23-29(26,27)20-10-8-19(9-11-20)28-15-16(2)3/h7-12,14,16,23H,4-6,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYGVXVYQQRYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpropoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide group, the introduction of the tetrahydroquinoline moiety, and the attachment of the 2-methylpropoxy group. Common reagents used in these reactions include sulfonyl chlorides, amines, and alkylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and purity, and implementing efficient purification techniques. Industrial methods may also involve continuous flow processes to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpropoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications, particularly in the development of new antimicrobial agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2-methylpropoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties
Compound Molecular Weight logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 444.5 g/mol 3.8 2 5
4-Methoxy analogue 402.4 g/mol 2.9 2 5
Baxdrostat 363.45 g/mol 3.2 2 4

Biological Activity

The compound 4-(2-methylpropoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₃₁N₃O₃S
  • Molecular Weight : 357.53 g/mol

The sulfonamide group is known for its role in various biological activities, particularly as a scaffold for drug development.

Antimicrobial Activity

Sulfonamides are primarily recognized for their antimicrobial properties. The compound's activity against various bacterial strains has been investigated, showing effectiveness similar to other known sulfonamides. In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cardiovascular Effects

Recent studies have indicated that certain sulfonamide derivatives can influence cardiovascular parameters. For instance, a related compound was shown to decrease perfusion pressure in isolated rat heart models. This suggests potential applications in managing cardiovascular conditions.

Case Study: Effects on Perfusion Pressure
In an experimental design, various sulfonamide derivatives were tested for their effects on coronary resistance and perfusion pressure. The findings indicated that the compound significantly reduced both parameters compared to controls.

Table 2: Effects on Perfusion Pressure

GroupCompoundDosePerfusion Pressure Change (%)
IControl (Krebs-Henseleit solution only)-0
II4-(2-methylpropoxy)-N-(1-propanoyl...0.001 nM-15
IIIBenzene sulfonamide derivative A0.001 nM-10
IVBenzene sulfonamide derivative B0.001 nM-5

The biological activity of this compound may be attributed to its interaction with specific enzymes and receptors. Sulfonamides typically inhibit the enzyme dihydropteroate synthase , which is crucial in bacterial folate synthesis. This inhibition leads to reduced bacterial growth.

Additionally, theoretical docking studies suggest that the compound may interact with calcium channels, influencing vascular tone and cardiac contractility.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Studies utilizing computational models (e.g., SwissADME) have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 3: Predicted Pharmacokinetic Parameters

ParameterValue
Oral Bioavailability~75%
Plasma Protein Binding~90%
Half-life~6 hours

Q & A

Q. What experimental designs optimize reaction yields while minimizing byproducts?

  • Methodology :
  • Response Surface Methodology (RSM) : Use a central composite design to model interactions between temperature, catalyst loading, and solvent ratio .
  • In-line analytics : Implement FT-IR or Raman spectroscopy for real-time monitoring of reaction progress .

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